molecular formula C18H13ClN4S2 B12367136 6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine

6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B12367136
M. Wt: 384.9 g/mol
InChI Key: YGLJUHZYDURHAF-UHFFFAOYSA-N
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Description

6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent .

Preparation Methods

The synthesis of 6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps :

    Condensation Reaction: Starting with commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate.

    Chlorination: The intermediate product undergoes chlorination.

    Nucleophilic Substitution: The final step involves nucleophilic substitution to introduce the desired functional groups.

The total yield of these steps can vary, but a rapid and green synthetic method has been established to improve efficiency .

Chemical Reactions Analysis

6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including :

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine :

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its antitumor properties, showing promise in inhibiting the proliferation of cancer cells.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H13ClN4S2

Molecular Weight

384.9 g/mol

IUPAC Name

6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C18H13ClN4S2/c1-24-12-6-4-11(5-7-12)23-18-16-14(21-10-22-18)9-15(25-16)13-3-2-8-20-17(13)19/h2-10H,1H3,(H,21,22,23)

InChI Key

YGLJUHZYDURHAF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC2=NC=NC3=C2SC(=C3)C4=C(N=CC=C4)Cl

Origin of Product

United States

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